REACTION_CXSMILES
|
Cl.[N:2]12[CH2:9][C@H:6]([CH2:7][CH2:8]1)[CH2:5][C:4](=O)[CH2:3]2.Cl.[NH2:12]O.O.O.O.C([O-])(=O)C.[Na+].[Na]>CS(C)=O.C(O)C>[N:2]12[CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]([NH2:12])[CH2:3]2 |f:0.1,2.3,4.5.6.7.8,^1:21|
|
Name
|
(5R)-1-azabicyclo[3.2.1]octan-3-one hydrochloride
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
Cl.N12CC(C[C@@H](CC1)C2)=O
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
is complete in ˜20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
the mixture solidifies after ˜40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The oil bath is removed
|
Type
|
ADDITION
|
Details
|
n-propanol (2×25 mL) is added
|
Type
|
DISSOLUTION
|
Details
|
dissolving the remaining sodium metal
|
Type
|
CUSTOM
|
Details
|
The mixture is carefully quenched through the dropwise addition of H2O (100 mL)
|
Type
|
ADDITION
|
Details
|
Saturated aq. NaCl (20 mL) is added
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated with freshly prepared MeOH/HCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid is triturated with 30 mL EtOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vaccuo
|
Type
|
CUSTOM
|
Details
|
to afford 3.51 g as a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |